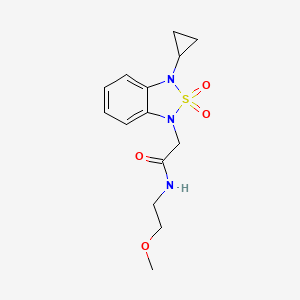

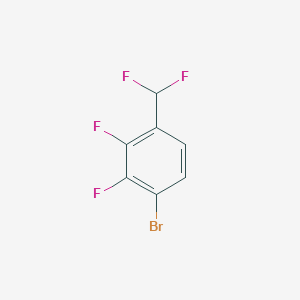

2-Bromo-N-(2-chloro-4-fluorobenzyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-N-(2-chloro-4-fluorobenzyl)propanamide, also known as 2-BNFBP, is a synthetic chemical compound that has been studied for its potential applications in a variety of scientific research fields. It is a member of the class of compounds known as amides, which are derived from carboxylic acids and amines. As a brominated amide, 2-BNFBP has a distinct structure that enables it to interact with other molecules in unique ways, making it a useful tool for researchers.

Applications De Recherche Scientifique

Enzymatic Reactivity and Inhibition

Research has shown that halomethylbenzoyl derivatives, including compounds structurally related to 2-Bromo-N-(2-chloro-4-fluorobenzyl)propanamide, exhibit diverse reactivity when processed by enzymes like benzoylformate decarboxylase. These compounds range from normal substrates to potent competitive inhibitors depending on the halogen presence, which influences the enzymatic outcome and inhibition potency. This variability in reactivity highlights the potential of such compounds in studying enzyme mechanisms and designing enzyme inhibitors (Reynolds, Garcia, Kozarich, & Kenyon, 1988).

Organic Synthesis and Chemical Reactions

Compounds similar to 2-Bromo-N-(2-chloro-4-fluorobenzyl)propanamide have been utilized in organic synthesis, demonstrating their role in forming complex molecules through reactions like the tandem SN2-SNAr reaction sequence. This process facilitates the creation of highly functionalized molecules, showing the utility of such compounds in synthetic chemistry and material science (Bunce, Rogers, Nago, & Bryant, 2008).

Radiolabeling and Imaging Studies

In the field of radiopharmaceuticals, structurally related compounds have been used as intermediates in the synthesis of benzodiazepine derivatives. These efforts highlight the potential of 2-Bromo-N-(2-chloro-4-fluorobenzyl)propanamide in the development of new imaging agents and the exploration of their applications in medical diagnostics (Johnströma, Stone-Elander, & Duelfer, 1994).

Liquid Crystal Research

Halogenated compounds, including those related to 2-Bromo-N-(2-chloro-4-fluorobenzyl)propanamide, have been studied for their liquid crystalline properties. Such research contributes to the understanding of material properties and the development of advanced display technologies (Sakagami & Nakamizo, 1980).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with n-benzyl substitution of phenethylamine have been shown to have a significant increase in binding affinity to 5-ht2a receptors

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . In the case of 2-Bromo-N-(2-chloro-4-fluorobenzyl)propanamide, the bromine atom could potentially be replaced by a nucleophile, leading to changes in the compound’s structure and function.

Biochemical Pathways

Given the potential interaction with 5-ht2a receptors , it’s plausible that this compound could influence serotonin signaling pathways

Result of Action

If it does indeed interact with 5-ht2a receptors , it could potentially influence neuronal signaling and contribute to changes in mood, cognition, or other neurological functions.

Propriétés

IUPAC Name |

2-bromo-N-[(2-chloro-4-fluorophenyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClFNO/c1-6(11)10(15)14-5-7-2-3-8(13)4-9(7)12/h2-4,6H,5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRYTQDZOKBTQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=C(C=C(C=C1)F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-(2-chloro-4-fluorobenzyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-2-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2993935.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2993936.png)

(prop-2-yn-1-yl)amine](/img/structure/B2993939.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2993941.png)

![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2993944.png)

![5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2993946.png)

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993950.png)